molecular formula C18H22ClN3O4S B2775623 Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008075-94-2

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B2775623
CAS No.: 1008075-94-2
M. Wt: 411.9
InChI Key: VDVQKJCNNIDEBX-UHFFFAOYSA-N
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Description

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, an acetyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride and the piperazine derivative.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Carbamothioylation: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propyl (1-{[(4-bromophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
  • Propyl (1-{[(4-fluorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
  • Propyl (1-{[(4-methylphenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Uniqueness

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern and functional groups make it distinct from other similar compounds, potentially offering unique properties and applications.

Biological Activity

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the modulation of neurotransmitter pathways and metabolic processes. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a piperazine core, which is known for its biological activity. The presence of a 4-chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₃O₃S
Molecular Weight319.83 g/mol
LogP3.5
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is hypothesized to involve the modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. Compounds with similar structures have demonstrated significant effects on dopamine reuptake inhibition, suggesting that this compound may exhibit similar properties.

Neurotransmitter Interaction

Research indicates that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine reuptake inhibitors (DRIs). The presence of the carbamothioyl group may enhance binding affinity to these receptors, leading to increased neurotransmitter levels in synaptic clefts.

Biological Activity Studies

Several studies have examined the pharmacological effects of compounds structurally related to this compound. These studies provide insights into its potential efficacy and safety profile.

Case Study: Hypolipidemic Effects

A study published in PubMed explored the hypolipidemic effects of related piperazine compounds. The results indicated that these compounds could significantly reduce cholesterol and triglyceride levels in animal models, suggesting potential therapeutic applications for metabolic disorders .

In Vivo Studies

In vivo studies conducted on rodents showed that administration of similar piperazine derivatives resulted in notable behavioral changes consistent with increased dopaminergic activity. This was assessed through locomotor activity tests and conditioned place preference assays, indicating potential applications in treating conditions like depression or addiction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary data suggest:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityApproximately 70%
MetabolismHepatic metabolism
Half-life4 hours

Properties

IUPAC Name

propyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-2-9-26-16(24)11-14-17(25)20-7-8-22(14)18(27)21-15(23)10-12-3-5-13(19)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,20,25)(H,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQKJCNNIDEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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